Triple Target Engagement vs. Fedratinib: HDAC1/6/8 Potency Absent in Parent Compound
HDAC/JAK/BRD4-IN-1 (25ap) potently inhibits HDAC1, HDAC6, and HDAC8 with sub-nanomolar IC50 values, whereas the parent compound fedratinib exhibits no meaningful HDAC inhibitory activity [1][2]. This gain of HDAC inhibition is the critical structural feature that distinguishes 25ap from fedratinib and enables simultaneous epigenetic and kinase pathway blockade.
| Evidence Dimension | Biochemical inhibitory potency (IC50) against human HDAC isoforms |
|---|---|
| Target Compound Data | HDAC1 IC50 = 0.12 nM; HDAC6 IC50 = 0.27 nM; HDAC8 IC50 = 0.16 nM |
| Comparator Or Baseline | Fedratinib: HDAC1/6/8 IC50 not reported (no meaningful inhibition in the same assay panel; fedratinib is a JAK/BRD4 dual inhibitor without designed HDAC pharmacophore) |
| Quantified Difference | 25ap achieves sub-nanomolar HDAC inhibition; fedratinib's HDAC engagement is negligible |
| Conditions | Biochemical enzyme inhibition assays as reported in J Med Chem (2023) 66:14150-14174, data curated by IUPHAR/BPS Guide to Pharmacology [2] |
Why This Matters
The presence of a hydroxamic acid zinc-binding group in 25ap, absent in fedratinib, encodes HDAC inhibitory function essential for the hyper-acetylation of histone H3 and α-tubulin observed in MDA-MB-231 cells.
- [1] Zhao C, Zhang Y, Zhang J, Li S, Liu M, Geng Y, Liu F, Chai Q, Meng H, Li M, Li J, Zheng Y, Zhang Y. Discovery of Novel Fedratinib-Based HDAC/JAK/BRD4 Triple Inhibitors with Remarkable Antitumor Activity against Triple Negative Breast Cancer. J Med Chem. 2023 Oct 26;66(20):14150-14174. doi: 10.1021/acs.jmedchem.3c01242. PMID: 37796543. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. compound 25ap [PMID: 37796543] Ligand Activity Charts. GtoPdb Ligand ID: 12932. Accessed 2026. View Source
